molecular formula C19H17N7OS B11482236 N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Cat. No.: B11482236
M. Wt: 391.5 g/mol
InChI Key: WRVINQKWWNWPKR-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrole ring, a triazinoindole moiety, and a sulfanylacetamide group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano and methyl groups. The triazinoindole moiety is then synthesized separately and coupled with the pyrrole derivative through a sulfanylacetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems. The process would also need to comply with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H17N7OS

Molecular Weight

391.5 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N7OS/c1-10-11(2)21-17(13(10)8-20)22-15(27)9-28-19-23-18-16(24-25-19)12-6-4-5-7-14(12)26(18)3/h4-7,21H,9H2,1-3H3,(H,22,27)

InChI Key

WRVINQKWWNWPKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2)C

Origin of Product

United States

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